molecular formula C18H28Cl4N12O2Pt-2 B052643 Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride CAS No. 118574-25-7

Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride

Numéro de catalogue B052643
Numéro CAS: 118574-25-7
Poids moléculaire: 781.4 g/mol
Clé InChI: RZWHFCZVVQQZOV-UHFFFAOYSA-J
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride is a novel platinum-based antitumor agent that has gained significant attention in recent years. This compound is a member of the platinum(IV) family, which is known for its improved stability and reduced toxicity compared to platinum(II) compounds.

Applications De Recherche Scientifique

Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride has shown promising results in preclinical studies as an antitumor agent. It has been shown to be effective against a variety of cancer cell lines, including ovarian, lung, and breast cancer. Additionally, this compound has demonstrated the ability to overcome resistance to other platinum-based drugs, such as cisplatin.

Mécanisme D'action

The mechanism of action of Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride involves the formation of DNA adducts, which interfere with DNA replication and lead to cell death. This compound has been shown to have a unique mechanism of action compared to other platinum-based drugs, which may contribute to its effectiveness against resistant cancer cells.

Effets Biochimiques Et Physiologiques

In addition to its antitumor activity, Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride has been shown to have low toxicity and favorable pharmacokinetic properties. It has a longer half-life than cisplatin, which may contribute to its improved efficacy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride is its improved stability compared to platinum(II) compounds. This makes it easier to handle in lab experiments and may contribute to its improved efficacy in vivo. However, the synthesis of this compound is complex and requires specialized equipment, which may limit its availability for some researchers.

Orientations Futures

For research on Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride include further preclinical studies to evaluate its efficacy and toxicity in animal models, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, the development of new formulations and delivery methods may improve the pharmacokinetic properties of this compound and increase its effectiveness against cancer. Finally, the development of biomarkers to predict response to this drug may help to identify patients who are most likely to benefit from treatment.
In conclusion, Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride is a promising antitumor agent with a unique mechanism of action and favorable pharmacokinetic properties. Further research is needed to fully evaluate its potential as a treatment for cancer.

Méthodes De Synthèse

The synthesis of Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride involves the reaction of cisplatin with guanosine to form a platinum(II) complex. This complex is then oxidized to form the platinum(IV) compound. The cyclohexyldiamine ligand is added to enhance the stability of the compound and improve its pharmacokinetic properties.

Propriétés

Numéro CAS

118574-25-7

Nom du produit

Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride

Formule moléculaire

C18H28Cl4N12O2Pt-2

Poids moléculaire

781.4 g/mol

Nom IUPAC

2-amino-9-methyl-1H-purin-6-one;cyclohexane-1,2-diamine;platinum(2+);tetrachloride

InChI

InChI=1S/2C6H7N5O.C6H14N2.4ClH.Pt/c2*1-11-2-8-3-4(11)9-6(7)10-5(3)12;7-5-3-1-2-4-6(5)8;;;;;/h2*2H,1H3,(H3,7,9,10,12);5-6H,1-4,7-8H2;4*1H;/q;;;;;;;+2/p-4

Clé InChI

RZWHFCZVVQQZOV-UHFFFAOYSA-J

SMILES isomérique

CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2]

SMILES

CN1C=NC2=C1N=C(NC2=O)N.CN1C=NC2=C1N=C(NC2=O)N.C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2]

SMILES canonique

CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.